BenchChemオンラインストアへようこそ!

Amyloid Bri Protein (1-23) Trifluoroacetate

Amyloid Aggregation Protein Misfolding Thioflavin T Assay

This is the wild-type Bri2-23 peptide, the mandatory non-toxic, non-aggregating control for Familial British Dementia research. Do not substitute with ABri (1-34) or Aβ42, as their divergent aggregation kinetics and toxicity profiles compromise experimental validity. The oxidized, intramolecular disulfide-bonded form remains monomeric, enabling controlled fibrillization studies. Sourced as stable TFA salt for optimal solubility and long-term storage integrity.

Molecular Formula C118H176F3N31O37S2
Molecular Weight 2742.0 g/mol
CAS No. 717122-86-6
Cat. No. B6295863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid Bri Protein (1-23) Trifluoroacetate
CAS717122-86-6
Molecular FormulaC118H176F3N31O37S2
Molecular Weight2742.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(CO)C(=O)O)C(C)CC)CC(C)C)C(C)O)CCC(=O)O)C(C)C)C)CC3=CC=CC=C3)CCCCN)CC(=O)N)CCC(=O)O)CC4=CC=CC=C4)CC5=CN=CN5)CCCNC(=N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C116H175N31O35S2.C2HF3O2/c1-13-58(7)90-112(178)131-70(34-26-42-124-116(121)122)98(164)136-77(47-67-50-123-55-125-67)104(170)134-76(46-66-31-22-17-23-32-66)103(169)130-71(36-39-87(155)156)99(165)137-78(48-84(119)151)105(171)129-69(33-24-25-41-117)97(163)133-74(44-64-27-18-15-19-28-64)101(167)127-61(10)94(160)144-89(57(5)6)111(177)132-72(37-40-88(157)158)100(166)147-92(63(12)150)114(180)139-73(43-56(3)4)107(173)146-91(59(8)14-2)113(179)143-83(110(176)141-81(52-149)115(181)182)54-184-183-53-82(109(175)135-75(45-65-29-20-16-21-30-65)102(168)128-62(11)95(161)145-90)142-106(172)79(49-85(120)152)138-108(174)80(51-148)140-93(159)60(9)126-96(162)68(118)35-38-86(153)154;3-2(4,5)1(6)7/h15-23,27-32,50,55-63,68-83,89-92,148-150H,13-14,24-26,33-49,51-54,117-118H2,1-12H3,(H2,119,151)(H2,120,152)(H,123,125)(H,126,162)(H,127,167)(H,128,168)(H,129,171)(H,130,169)(H,131,178)(H,132,177)(H,133,163)(H,134,170)(H,135,175)(H,136,164)(H,137,165)(H,138,174)(H,139,180)(H,140,159)(H,141,176)(H,142,172)(H,143,179)(H,144,160)(H,145,161)(H,146,173)(H,147,166)(H,153,154)(H,155,156)(H,157,158)(H,181,182)(H4,121,122,124);(H,6,7)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73?,74+,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-,90?,91-,92-;/m0./s1
InChIKeyKLAXZPCKFDMMMK-BKFULYPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid Bri Protein (1-23) Trifluoroacetate (CAS 717122-86-6): Baseline Characterization and Core Identity


Amyloid Bri Protein (1-23) Trifluoroacetate, designated as Bri2-23, is a 23-residue wild-type peptide fragment derived from post-translational processing of the BRI2 gene product [1]. It represents the normal, non-amyloidogenic counterpart to the 34-residue mutant ABri peptide, which is implicated in Familial British Dementia (FBD) [1]. The compound, with a molecular weight of approximately 2628 g/mol (free base), is supplied as a trifluoroacetate salt, enhancing its stability and solubility in experimental settings [2]. Its amino acid sequence includes a critical intramolecular disulfide bond between Cys5 and Cys22, a structural feature essential for its biological and biophysical properties [2].

Why Substituting Amyloid Bri Protein (1-23) Trifluoroacetate with Other Bri-Derived or Aβ Peptides Invalidates Experimental Results


The Bri protein family produces distinct peptides with divergent pathophysiological roles. The wild-type Bri2-23 peptide (this compound) is not a truncated version of the disease-associated ABri 34-mer; it is a fundamentally different entity with unique aggregation and toxicity profiles [1]. Attempting to substitute this wild-type control with a mutant ABri peptide, or the analogous Aβ42 peptide, would introduce a high risk of experimental artifacts, as their neurotoxicities, aggregation kinetics, and mechanisms of action are non-equivalent [1][2]. This is particularly critical in studies aiming to model the transition from a benign wild-type state to a toxic mutant state [1].

Quantitative Evidence Guide for Amyloid Bri Protein (1-23) Trifluoroacetate: Differential Data for Informed Procurement


Differential Aggregation Propensity: Reduced Bri2-23 Forms Fibrils, Cyclized Form Remains Monomeric

In direct head-to-head comparison, the cyclized (oxidized) form of the Bri2-23 peptide shows no propensity to assemble into amyloid structures, while the reduced form aggregates into Thioflavin T-positive fibrils [1]. This demonstrates a clear, redox-state dependent behavioral difference.

Amyloid Aggregation Protein Misfolding Thioflavin T Assay Disulfide Bonding

In Vivo Neurotoxicity: Bri2-23 Wild-Type Peptide Shows Delayed Toxicity Onset Compared to ABri Mutant

In a transgenic Drosophila model, pan-neuronal expression of Bri2-23 (wild-type) resulted in significantly delayed onset of locomotor dysfunction compared to its disease-associated mutant counterpart, ABri. ABri toxicity became evident at 15 days post-eclosion, whereas Aβ42 toxicity was not detected until 21 days [1].

In Vivo Neurotoxicity Transgenic Drosophila Model Geotaxis Assay Familial British Dementia

Substrate Specificity: Bri2-23 is Cleaved by DPP4 with Quantified Kinetics

The intact rat BRI (1-23) peptide, which is highly homologous to human Bri2-23, is a substrate for Dipeptidyl Peptidase 4 (DPP4) with characterized cleavage kinetics [1]. This establishes a specific, quantifiable metabolic pathway for the wild-type peptide.

Peptide Metabolism Enzyme Kinetics DPP4 Substrate Proteolysis

Aggregation and Toxicity: The C-Terminal Extension of ABri Drives Neurotoxic Oligomer Formation, Unlike Wild-Type Bri2-23

The C-terminal extension of the ABri peptide (absent in wild-type Bri2-23) is required to elongate initially formed dimers into neurotoxic soluble oligomers and fibrils. The wild-type Bri2-23 peptide does not aggregate under the same conditions and is not toxic [1].

Oligomer Toxicity Protein Aggregation Structure-Activity Relationship Wild-Type Control

Stability and Solubility: Trifluoroacetate Salt Form Enhances Experimental Handling Properties

The trifluoroacetate (TFA) salt form is specifically used to enhance the stability and solubility of this peptide . This is a critical formulation detail for experimental reproducibility, as the free base form may have different solubility and aggregation properties. Furthermore, the sequence contains 3 glutamic acid residues which are prone to form pyroglutamate, reducing purity; production and storage must account for this instability .

Peptide Solubility Sample Stability Salt Formulation Procurement

Best Research and Industrial Applications for Amyloid Bri Protein (1-23) Trifluoroacetate (717122-86-6)


Essential Wild-Type Control in Familial British Dementia (FBD) Pathogenesis Studies

In any experiment investigating the toxicity, aggregation, or cellular processing of the disease-associated ABri (1-34) peptide, Bri2-23 serves as the mandatory wild-type control. This is because the 23-mer does not aggregate and is non-toxic, whereas the 34-mer forms neurotoxic oligomers [1]. Omitting this control, or substituting with another peptide (e.g., Aβ), would render the interpretation of mutant-specific effects impossible. This is directly supported by evidence from both in vitro and in vivo Drosophila models [1].

Investigating Redox-Dependent Protein Aggregation Mechanisms

Bri2-23 is an ideal model peptide for studying the role of intramolecular disulfide bonds in amyloid formation. The compound's aggregation is strictly dependent on its oxidation state: the cyclized (oxidized) form remains monomeric, while the reduced form readily forms fibrils [1]. This property allows researchers to precisely control the onset of aggregation, providing a clean system for studying the biophysics of fibril nucleation and growth, as well as for screening potential inhibitors of this process [1].

Quantitative Studies of Peptide Metabolism via Dipeptidyl Peptidase 4 (DPP4) Activity

The peptide is a characterized substrate for DPP4, with defined kinetic parameters (kcat, Km) [1]. This makes it a valuable tool for quantitative studies of DPP4 activity in vitro and for investigating the effects of DPP4 inhibitors. It can be used as a standard substrate in enzymatic assays to measure inhibitor potency or to study the enzyme's role in peptide hormone and neuropeptide metabolism [1].

Comparative Neurotoxicity Studies in Non-Mammalian Model Organisms

Bri2-23 has been successfully used as a comparator in transgenic Drosophila melanogaster models of dementia [1]. Its distinct, delayed toxicity profile compared to ABri and ADan allows for the precise dissection of genotype-phenotype relationships in an in vivo system. This provides a robust platform for genetic screens and for testing potential therapeutic interventions aimed at mitigating amyloid toxicity [1].

Quote Request

Request a Quote for Amyloid Bri Protein (1-23) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.